molecular formula C17H17N3O5 B3020344 Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034207-89-9

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B3020344
CAS No.: 2034207-89-9
M. Wt: 343.339
InChI Key: OWFVZFLZAYIQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone features a benzodioxole moiety linked via a ketone bridge to a pyrrolidine ring substituted with a 3-methoxypyrazine group. This structure combines aromatic, heterocyclic, and ketone functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-22-15-16(19-6-5-18-15)25-12-4-7-20(9-12)17(21)11-2-3-13-14(8-11)24-10-23-13/h2-3,5-6,8,12H,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFVZFLZAYIQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone with substituted aromatic aldehydes to form chalcones, which are then reacted with phenyl hydrazine in the presence of absolute alcohol as a solvent . Another approach involves Pd-catalyzed C-N cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound's structural features suggest it may exhibit anticancer properties. Its interaction with specific cellular pathways involved in tumor growth inhibition is currently under investigation.
    • Case Study : A study demonstrated that similar compounds with benzo[d][1,3]dioxole structures showed significant cytotoxicity against various cancer cell lines, indicating the potential for benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone to be developed as an anticancer agent.
  • Modulation of ATP-Binding Cassette Transporters :
    • The compound has been identified as a potential modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance.
    • Research Insight : According to patent EP2016065B1, derivatives of benzo[d][1,3]dioxole have shown promise in enhancing the efficacy of drugs by modulating these transporters, particularly for treating conditions like cystic fibrosis .

Biological Interaction Studies

Understanding the interactions of this compound with biological systems is essential for elucidating its therapeutic potential.

Interaction Mechanisms

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways related to drug metabolism.
Compound Name Structural Features Biological Activity
(R)-2-(benzo[d][1,3]dioxol-5-yl)methylpyrrolidineDioxole ring and pyrrolidinePotential antidepressant effects
4-(benzo[d][1,3]dioxol-5-yloxy)-N-(phenyl)cyclopropane-carboxamideDioxole and cyclopropane structureModulator of ABC transporters
4-(4-fluorophenyl)-N-(pyrimidin-2-yloxy)benzamideFluorinated phenyl ring with ether linkagesAnticancer properties

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key considerations include:

  • Absorption : The presence of the methoxypyrazinyl group may enhance the compound's solubility and absorption in biological systems.
  • Distribution : Its lipophilicity suggests good tissue distribution, which is beneficial for targeting specific sites within the body.
  • Metabolism and Excretion : Understanding how this compound is metabolized will help predict its efficacy and safety profile.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues
2.1.1. Core Scaffold Variations
  • (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone (4e) Structure: Replaces the pyrazine-pyrrolidine moiety with a pyrazole-pyrrolidine system. Properties: Melting point (160–162°C), 95% yield, IR peaks at 1641 cm⁻¹ (amide C=O) and 1503 cm⁻¹ (C–N) .
  • (Benzo[d][1,3]dioxol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone Structure: Features a thiophene-cyclopropane and piperazine group instead of pyrazine-pyrrolidine. Properties: Molecular weight 384.5, Smiles: O=C(c1ccc2c(c1)OCO2)N1CCN(C(=O)C2CC2c2ccs2)CC1 . Relevance: Demonstrates the impact of sulfur-containing heterocycles on electronic properties.
2.1.2. Heterocyclic Ring Modifications
  • Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone Structure: Substitutes pyrazine with pyridazine and pyrrolidine with piperidine. Properties: Molecular formula C₁₇H₁₇N₃O₄, molecular weight 327.33 . Implications: Pyridazine’s electron-deficient nature may alter binding affinity compared to pyrazine.
  • (2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinolin-4-yl)(pyrrolidin-1-yl)methanone (F7) Structure: Quinoline core instead of pyrazine. Properties: 63% yield, characterized via ¹H-NMR and HRMS . Activity: Targets tubulin inhibition, suggesting structural flexibility for diverse mechanisms .
2.2. Physicochemical and Spectroscopic Comparisons
Compound Melting Point (°C) Yield (%) IR C=O (cm⁻¹) Key Substituents
Target Compound (Inference) N/A N/A ~1650–1680 3-Methoxypyrazine, Pyrrolidine
4e 160–162 95 1641 tert-Butyl, Pyrazole
1-(5-(Benzo[d][1,3]dioxol-5-yl)... (6g) Oil 87 1661 Piperazine
4a (Morpholino derivative) 138–140 77 1681 Morpholine
  • Key Trends :
    • Melting Points : Bulky substituents (e.g., tert-butyl in 4e) increase rigidity and melting points compared to oils (e.g., 6g) .
    • IR Shifts : Electron-withdrawing groups (e.g., pyridine in F7) lower C=O stretching frequencies, while electron-donating groups (e.g., morpholine in 4a) raise them .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a pyrrolidine ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : Approximately 351.366 g/mol

The structure incorporates a benzo[d][1,3]dioxole ring, which is known for various biological activities, alongside a methoxypyrazinyl substituent that enhances its interaction with biological targets .

Biological Activities

This compound exhibits several promising biological activities:

1. Antimicrobial Activity

Research indicates that compounds containing dioxole and pyrazine rings demonstrate antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens by inhibiting their growth .

2. Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies on related compounds have demonstrated their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This inhibition can play a crucial role in preventing cancer progression .

3. Neuroprotective Effects

Pyrrolidine-based compounds have been studied for their neuroprotective effects. The presence of the pyrrolidine ring in this compound may contribute to its ability to protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

StudyFindings
Study 1 This study explored the anticancer activity of benzo[d][1,3]dioxole derivatives, revealing their potential to inhibit MMPs and reduce tumor invasiveness .
Study 2 Investigated the neuroprotective effects of pyrrolidine derivatives, noting significant improvements in cellular resilience against oxidative stress .
Study 3 Focused on antimicrobial activities of methoxypyrazine-containing compounds, demonstrating broad-spectrum efficacy against bacterial strains .

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its mechanism of action. Interaction studies suggest that the compound may bind to specific receptors or enzymes involved in disease pathways, enhancing its therapeutic potential.

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrrolidine-methoxypyrazine linkage in this compound?

Answer: The pyrrolidine-methoxypyrazine moiety can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methoxypyrazin-2-ol with a pyrrolidine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage . Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be employed for aryl-oxygen bond formation . Reaction optimization should focus on temperature (60–90°C), solvent (THF or DMF), and catalyst loading (5–10 mol%) to achieve >80% yield. Purity can be verified via LC-MS and ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be resolved to confirm stereochemistry?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Crystallization is typically achieved via slow evaporation in solvents like dichloromethane/hexane . Mercury CSD 2.0 can visualize packing patterns and hydrogen-bonding networks . For unstable crystals, synchrotron radiation or cryocooling (100 K) may enhance data resolution. Refinement parameters (R-factor < 0.05) and residual electron density maps should validate the stereochemical assignment .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s anticonvulsant activity and structure-activity relationships (SAR)?

Answer:

  • In vivo models: Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. Dose-response curves (10–100 mg/kg, i.p.) and ED₅₀ calculations are critical .
  • SAR analysis: Modify the benzo[d][1,3]dioxol-5-yl group (e.g., substituent effects) and pyrrolidine linker length. Compare with analogs like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole, which showed ED₅₀ = 23.8 mg/kg in MES tests .
  • Target identification: Screen against GABAₐ receptors or voltage-gated sodium channels using patch-clamp electrophysiology .

Q. How can contradictory biological activity data arising from synthetic impurities be resolved?

Answer:

  • Analytical profiling: Use HPLC-PDA (C18 column, acetonitrile/water gradient) and HRMS to detect byproducts (e.g., nitro-reduction intermediates or dealkylated derivatives) .
  • Bioassay controls: Include synthetic intermediates as negative controls. For example, unreacted 3-methoxypyrazin-2-ol may exhibit off-target kinase inhibition, confounding results .
  • Batch reproducibility: Statistical analysis (e.g., ANOVA) of ≥3 independent syntheses can identify variability sources .

Q. What metabolic pathways are predicted for this compound, and how can metabolites be identified?

Answer:

  • In vitro metabolism: Incubate with liver microsomes (human or rat) and NADPH. LC-HRMS (Q-Exactive Orbitrap) in full-scan mode (m/z 100–1000) detects phase I metabolites (e.g., N-demethylation, pyrrolidine ring oxidation) .
  • Stable isotope labeling: Synthesize a deuterated analog to trace hydroxylation sites.
  • Toxicology screening: Cross-reference with databases like UNPD or HMDB for known neuroactive metabolites, as seen in MDPHP (a pyrrolidinone analog with psychoactive metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.